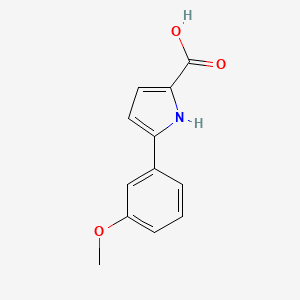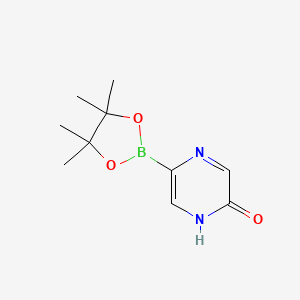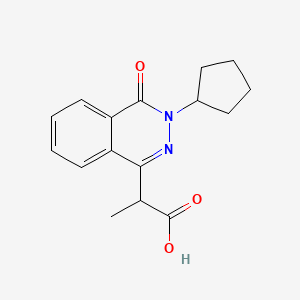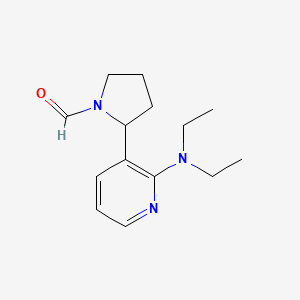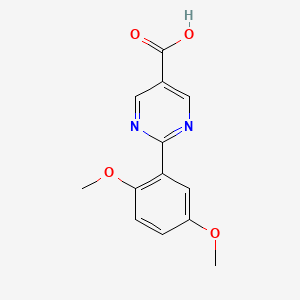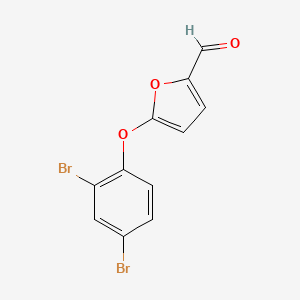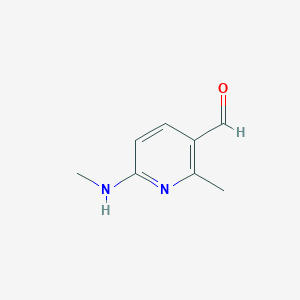
1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and ethylamine.
Formation of Intermediate: The aldehyde group of 2,5-dimethoxybenzaldehyde reacts with ethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with sodium azide to form the triazole ring.
Carboxylation: The triazole intermediate is then carboxylated using carbon dioxide to yield the final product.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization.
Análisis De Reacciones Químicas
1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as:
1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: Known for its anticancer properties.
2,5-Dimethoxyphenylisopropylamine: A psychoactive compound with serotonergic activity.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
The uniqueness of 1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid lies in its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H15N3O4 |
|---|---|
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O4/c1-4-9-12(13(17)18)14-15-16(9)10-7-8(19-2)5-6-11(10)20-3/h5-7H,4H2,1-3H3,(H,17,18) |
Clave InChI |
NBUIOFATZODTGI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808018.png)

